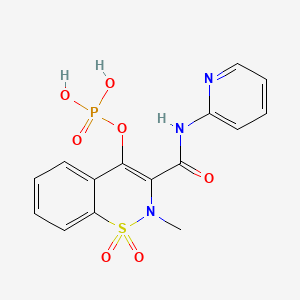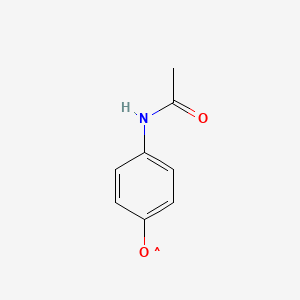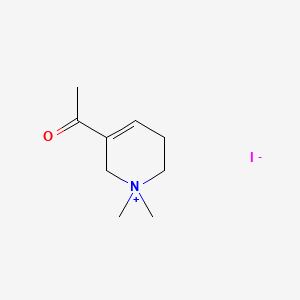
Propanenitrile, 3-(methylphenylamino)-
Vue d'ensemble
Description
Synthesis Analysis
The main industrial route to this nitrile is the hydrogenation of acrylonitrile . It is also prepared by the ammoxidation of propanol . Propionitrile is a byproduct of the electrodimerisation of acrylonitrile to adiponitrile . In the laboratory, propanenitrile can also be produced by the dehydration of propionamide, by catalytic reduction of acrylonitrile, or by distilling ethyl sulfate and potassium cyanide .Molecular Structure Analysis
The molecular structure of Propanenitrile, 3-(methylphenylamino)- consists of a triple bond between the carbon and nitrogen in the -CN group . The 3D structure may be viewed using Java or Javascript .Applications De Recherche Scientifique
Organic Synthesis
N-(2-Cyanoethyl)-N-methylaniline: is utilized in organic synthesis, particularly in the preparation of multi-functionalized terpyridine molecules. These molecules are of interest due to their potential use in fabricating modified electrodes for sensors through electrochemical polymerization .
DNA Synthesis
This compound acts as a protecting reagent in DNA synthesis. It’s involved in the selective monophosphorylation of carbohydrates and nucleosides, playing a crucial role in the conversion of protected ribonucleosides to phosphoramidites .
Ligand Preparation
The compound is used to prepare new ligands that could be utilized to construct functionalized materials. The synthetic protocol used tolerates the base-sensitive nitrile group, making it a valuable tool in ligand preparation .
Material Science
In material science, N-(2-Cyanoethyl)-N-methylaniline is a precursor for the development of new materials. Its derivatives can be used to create thin films with potential applications in electronics and sensor technology .
Mécanisme D'action
Target of Action
N-(2-Cyanoethyl)-N-methylaniline, also known as Propanenitrile, 3-(methylphenylamino)-, 3-(Methyl(phenyl)amino)propanenitrile, or N-Methyl-N-(2-cyanoethyl)aniline, is primarily involved in the synthesis of oligonucleotides . It acts as a coupling agent in the phosphoramidite method, which is widely used for the chemical synthesis of oligodeoxyribonucleotides and oligoribonucleotides .
Mode of Action
The compound interacts with its targets, the nucleoside phosphoramidites, promoting internucleotide bond formation reactions . This interaction is crucial for the construction of an internucleotide linkage, a key stage in the chemical synthesis of oligonucleotides .
Biochemical Pathways
The compound is involved in the phosphoramidite method for oligonucleotide synthesis . This method enables higher speed and higher yield in internucleotide bond formation compared with other methods . The compound’s role in this pathway contributes to the efficient production of oligonucleotides.
Result of Action
The result of the compound’s action is the successful synthesis of oligodeoxyribonucleotides and oligoribonucleotides . These synthesized oligonucleotides have various applications in life sciences research, including serving as probes for detecting and imaging bioanalytes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds. It’s worth noting that exposure to volatile organic compounds (VOCs), a category that includes N-(2-Cyanoethyl)-N-methylaniline, has been associated with changes in serum lipid profiles , suggesting that environmental exposure could potentially influence the compound’s action.
Propriétés
IUPAC Name |
3-(N-methylanilino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-12(9-5-8-11)10-6-3-2-4-7-10/h2-4,6-7H,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXLKTZOCSRXEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059102 | |
| Record name | Propanenitrile, 3-(methylphenylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanenitrile, 3-(methylphenylamino)- | |
CAS RN |
94-34-8 | |
| Record name | N-(2-Cyanoethyl)-N-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(N-Methylanilino)propiononitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 94-34-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91616 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanenitrile, 3-(methylphenylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanenitrile, 3-(methylphenylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(N-methylanilino)propiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.114 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Q & A
Q1: What spectroscopic techniques were employed to characterize N-(2-Cyanoethyl)-N-methylaniline and how do these relate to the computational study?
A1: The research utilized both FT-IR (Fourier-Transform Infrared) and FT-Raman spectroscopy to analyze the vibrational modes of N-(2-Cyanoethyl)-N-methylaniline []. These techniques provide a fingerprint of the molecule's structure based on how its bonds vibrate when exposed to infrared or laser light. The experimental data obtained from these spectroscopic methods were then compared to results from quantum chemical calculations. This comparison is crucial for validating the accuracy of the computational models used to describe the molecule's behavior.
Q2: What is the significance of determining the charge transfer properties of N-(2-Cyanoethyl)-N-methylaniline?
A2: Understanding the charge transfer properties of N-(2-Cyanoethyl)-N-methylaniline offers valuable insight into its potential reactivity and interactions []. Molecules capable of undergoing charge transfer, meaning they can readily donate or accept electrons, often exhibit interesting chemical and physical properties. This knowledge can be particularly relevant for applications in materials science, where such properties are harnessed for developing new materials with tailored functionalities.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



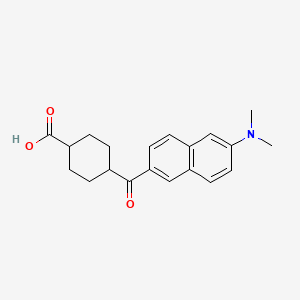
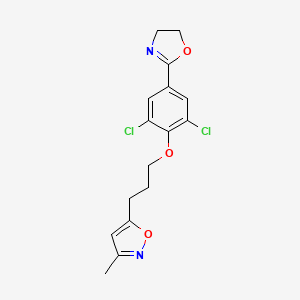

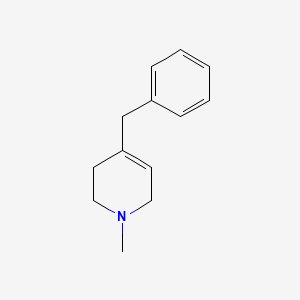
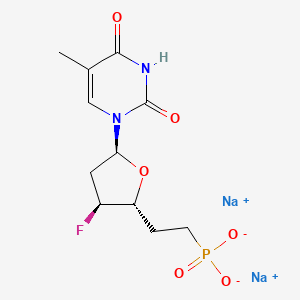

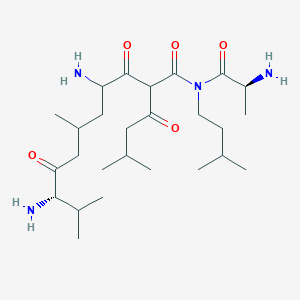
![1-[2,4-dihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-3-hydroxy-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B1219496.png)
